![molecular formula C12H17NO B3363979 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline CAS No. 1086392-01-9](/img/structure/B3363979.png)
2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline
Overview
Description
“2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline” is a chemical compound with the CAS Number: 946699-43-0 . It has a molecular weight of 221.3 and is typically stored in a dark place, sealed in dry, room temperature conditions . The compound is solid in its physical form .
Physical And Chemical Properties Analysis
“2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline” is a solid compound . It is typically stored in a dark place, sealed in dry, room temperature conditions . Its molecular weight is 221.3 .Scientific Research Applications
- Toll-like Receptor 7 (TLR7) Agonists : Researchers have used this compound as a reagent in the identification and optimization of pteridinone TLR7 agonists. These agonists play a crucial role in immune response modulation and can be potential candidates for oral treatment of viral hepatitis .
- O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (OTX) : Coupling OTX with alkaline gel electrophoresis improves the detection of single-strand breaks (SSBs) in DNA. This application is valuable in genotoxicity studies and understanding DNA repair mechanisms .
- Starting Material for CB2 Cannabinoid Receptor Agonist : Tetrahydro-4-methyl-2H-pyran-2-one serves as a starting material for synthesizing 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-ylmethanone. This compound acts as a CB2 cannabinoid receptor agonist, potentially useful in drug development .
- Retention Index Studies : Researchers have explored the Kovats retention indices of terpenes, including tetrahydro-4-methyl-2H-pyran-2-one. These studies contribute to understanding the behavior of terpenes in gas chromatography and their potential applications .
Drug Development and Medicinal Chemistry
DNA Damage Detection
Chemical Synthesis
Terpene Research
These applications highlight the versatility and significance of 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline in scientific research. Whether in drug development, genotoxicity studies, or flavor chemistry, this compound plays a vital role in advancing our understanding of various fields . If you need further details or additional applications, feel free to ask! 😊
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally related to a compound that acts as a cb2 cannabinoid receptor agonist . The CB2 receptors are primarily found in the peripheral nervous system and immune cells, and they play a crucial role in managing pain and inflammation .
Mode of Action
If it acts similarly to its structurally related compound, it might bind to the cb2 receptors, triggering a series of biochemical reactions that lead to the reduction of pain and inflammation .
Biochemical Pathways
If it acts as a cb2 receptor agonist, it could influence the endocannabinoid system, which plays a role in a wide range of physiological processes, including pain sensation, mood, and memory .
Result of Action
If it acts as a cb2 receptor agonist, it could potentially alleviate pain and inflammation by modulating the activity of the endocannabinoid system .
properties
IUPAC Name |
2-methyl-4-(oxan-4-yl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-8-11(2-3-12(9)13)10-4-6-14-7-5-10/h2-3,8,10H,4-7,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHHFBNIHGNLKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCOCC2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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